7,7-Dimethylspiro[2.5]octan-5-one 7,7-Dimethylspiro[2.5]octan-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17624891
InChI: InChI=1S/C10H16O/c1-9(2)5-8(11)6-10(7-9)3-4-10/h3-7H2,1-2H3
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

7,7-Dimethylspiro[2.5]octan-5-one

CAS No.:

Cat. No.: VC17624891

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dimethylspiro[2.5]octan-5-one -

Specification

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 7,7-dimethylspiro[2.5]octan-5-one
Standard InChI InChI=1S/C10H16O/c1-9(2)5-8(11)6-10(7-9)3-4-10/h3-7H2,1-2H3
Standard InChI Key YHOKAHHPKRVWKQ-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)CC2(C1)CC2)C

Introduction

Structural Characteristics and Stereochemical Features

Core Spiro Architecture

The defining feature of 7,7-Dimethylspiro[2.5]octan-5-one is its spiro[2.5]octane skeleton, comprising a cyclopropane ring (three-membered) and a cyclopentane ring (five-membered) sharing a single carbon atom (Figure 1). The "2.5" notation indicates the ring sizes, with the smaller ring listed first. The ketone group at the 5-position introduces polarity and reactivity, while the 7,7-dimethyl substituents on the cyclopropane ring contribute to steric hindrance and conformational rigidity .

Molecular Geometry and Strain Analysis

Cyclopropane’s inherent angle strain (60° bond angles) and torsional strain are partially alleviated by the spiro junction, which redistributes strain across the fused system. Computational studies of analogous spiro compounds reveal that the cyclopropane ring adopts a puckered conformation to minimize eclipsing interactions, while the cyclopentane ring exists in an envelope-like conformation . The dimethyl groups at C7 further constrain rotational freedom, favoring a single dominant conformer in solution.

Table 1: Key Structural Parameters of 7,7-Dimethylspiro[2.5]octan-5-one

ParameterValue/Description
Molecular FormulaC10H16O\text{C}_{10}\text{H}_{16}\text{O}
Molecular Weight152.23 g/mol
Spiro JunctionC1 (shared atom)
Ketone PositionC5 (cyclopentane ring)
Substituents7,7-Dimethyl (cyclopropane ring)

Synthetic Methodologies

Grignard Reagent-Based Approaches

MethodYield (%)Key Challenges
Grignard Addition45–60Steric hindrance at C7
Sulfoxonium Cyclization70–85*Regioselectivity control
*Reported for analogous systems .

Physicochemical and Reactivity Profiles

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band at ~1710 cm1^{-1} confirms the presence of the ketone group .

  • NMR Spectroscopy:

    • 1H^1\text{H}: Methyl protons (C7) resonate as a singlet at δ 1.05–1.15 ppm due to equivalent environments.

    • 13C^{13}\text{C}: The spiro carbon (C1) appears at δ 40–45 ppm, while the ketone carbon (C5) is deshielded (δ 210–215 ppm) .

Thermal Stability and Reactivity

Biological and Material Applications

Materials Science Applications

The rigid spiro framework enhances thermal stability in polymers. Incorporating 7,7-Dimethylspiro[2.5]octan-5-one into epoxy resins or polycarbonates could improve mechanical properties, though compatibility studies are pending.

Comparative Analysis with Related Spiro Compounds

Table 3: Structural and Functional Comparison

CompoundStructureKey Features
5,7-Dimethylspiro[2.5]octaneSpiro[2.5]octaneLacks ketone; lower polarity
Spiro[3.4]octan-5-olSpiro[3.4]octaneHydroxyl group at C5; higher reactivity
Bicyclo[3.3.0]octeneFused bicyclicDerived from spiroketone rearrangements

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